[4-(difluoromethyl)-3-methyl-6-oxo-1-propyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid
CAS No.: 937605-48-6
Cat. No.: VC14660284
Molecular Formula: C13H15F2N3O3
Molecular Weight: 299.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937605-48-6 |
|---|---|
| Molecular Formula | C13H15F2N3O3 |
| Molecular Weight | 299.27 g/mol |
| IUPAC Name | 2-[4-(difluoromethyl)-3-methyl-6-oxo-1-propylpyrazolo[3,4-b]pyridin-7-yl]acetic acid |
| Standard InChI | InChI=1S/C13H15F2N3O3/c1-3-4-18-13-11(7(2)16-18)8(12(14)15)5-9(19)17(13)6-10(20)21/h5,12H,3-4,6H2,1-2H3,(H,20,21) |
| Standard InChI Key | VFDAWDMAHFQPIW-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C2=C(C(=N1)C)C(=CC(=O)N2CC(=O)O)C(F)F |
Introduction
[4-(difluoromethyl)-3-methyl-6-oxo-1-propyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory and anti-cancer properties.
Chemical Formula and Molecular Weight
-
Molecular Formula: Not explicitly provided in the available sources, but it can be inferred to include carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms.
-
Molecular Weight: Not specified in the available literature.
Synthesis
The synthesis of [4-(difluoromethyl)-3-methyl-6-oxo-1-propyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid typically involves several key steps, including reactions that require careful selection of solvents, temperatures, and reaction times to optimize yield and purity.
Table: Comparison of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| [4-(difluoromethyl)-3-methyl-6-oxo-1-propyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid | Not specified | Not specified | Anti-inflammatory, Anti-cancer |
| Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate | C14H16F3N3O3 | 331.29 | Various pharmacological activities |
| [4-(Difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid | C14H13F2N5O2 | 321.282 | Potential in drug discovery |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume